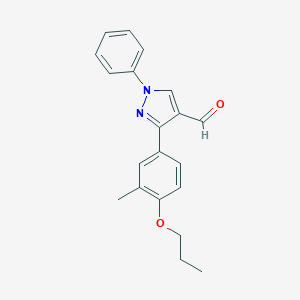

3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-3-11-24-19-10-9-16(12-15(19)2)20-17(14-23)13-22(21-20)18-7-5-4-6-8-18/h4-10,12-14H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHYNUHFVCPZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Triflate Intermediate

The triflate intermediate serves as a critical precursor for Suzuki-Miyaura cross-coupling. Starting from 1-phenyl-1H-pyrazol-3-ol (1 ), formylation at the 4-position is achieved via Duff reaction conditions (hexamethylenetetramine, acetic acid) to yield 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde (6 ). Subsequent triflation of the 3-hydroxy group using trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) and triethylamine in dichloromethane generates 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde (7 ) in 85% yield.

Key Reaction Conditions

Suzuki Coupling with 3-Methyl-4-Propoxyphenyl Boronic Acid

The triflate intermediate (7 ) undergoes Suzuki-Miyaura cross-coupling with 3-methyl-4-propoxyphenyl boronic acid to introduce the target aryl group. Optimized conditions involve Pd(PPh<sub>3</sub>)<sub>4</sub> (4 mol%), K<sub>3</sub>PO<sub>4</sub> (3 equiv), and KBr (1.1 equiv) in 1,4-dioxane at 80°C for 2–8 h. Analogous reactions with substituted boronic acids report yields of 60–94%, depending on electronic and steric effects.

Representative Cross-Coupling Data

For the target compound, the 3-methyl-4-propoxyphenyl boronic acid must first be synthesized via propoxylation of 3-methyl-4-hydroxyphenyl boronic acid using propyl bromide under Williamson conditions (K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C).

Vilsmeier-Haack Formylation Approach

Hydrazone Formation

An alternative route begins with the condensation of phenylhydrazine and 3-methyl-4-propoxyacetophenone (A ) to form the hydrazone intermediate (B ). Microwave-assisted synthesis (450 W, 20 s pulses) in ethanol with catalytic HCl accelerates hydrazone formation, achieving 78% yield.

Synthetic Pathway

Cyclization and Formylation

The hydrazone (B ) undergoes Vilsmeier-Haack formylation using POCl<sub>3</sub> and DMF to simultaneously cyclize the pyrazole ring and introduce the 4-carbaldehyde group. Reaction conditions (POCl<sub>3</sub> 1.5 equiv, DMF, 80°C, 4 h) yield the target compound in 38–60% yield, as demonstrated in analogous pyrazole syntheses.

Optimized Conditions

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions under controlled conditions.

Major Products Formed

Oxidation: Formation of 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenyl and pyrazole rings may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations :

- Electron-donating vs. electron-withdrawing groups : Methoxy (electron-donating) and nitro (electron-withdrawing) substituents influence electronic properties and reactivity. For example, 3-(4-methoxyphenyl) derivatives show enhanced antimicrobial activity, while nitro-substituted analogs exhibit higher thermal stability .

Table 3: Reported Bioactivities of Selected Analogs

Biological Activity

3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. This article explores the biological activity of this specific pyrazole derivative, synthesizing existing research findings and case studies.

Synthesis and Structure

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. These methods allow for the functionalization of nitrogen heterocycles, leading to compounds with enhanced biological activity. The structure is characterized by a pyrazole ring substituted with various aryl groups, which significantly influences its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |

| Anti-inflammatory | Inhibits COX-2 enzyme, reducing inflammation and associated pain. |

| Antitumor | Shows cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. |

| Antiviral | Demonstrates activity against certain viral infections, though further studies are needed. |

Antimicrobial Activity

Research indicates that pyrazole derivatives can inhibit the growth of several bacterial strains. For instance, compounds structurally similar to this compound have shown promising results against Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anti-inflammatory Properties

In studies assessing anti-inflammatory effects, derivatives of pyrazole have been tested in vivo using carrageenan-induced edema models. Compounds similar to the target molecule exhibited significant reductions in swelling and pain, comparable to standard anti-inflammatory drugs like diclofenac . The inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been documented .

Antitumor Activity

The potential antitumor effects of pyrazole derivatives have been explored through various assays. For example, compounds have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating dose-dependent cytotoxicity . The mechanism may involve apoptosis induction and cell cycle arrest.

Antiviral Activity

Emerging studies suggest that certain pyrazole derivatives may inhibit viral replication. While specific data on this compound is limited, related compounds have shown efficacy against viruses such as influenza .

Case Studies

- Study on Anti-inflammatory Activity : A recent study evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes. The results indicated that modifications at the phenyl ring significantly enhanced COX-2 inhibition compared to standard drugs .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrazole derivatives against Bacillus subtilis and Candida albicans. The study found that specific substitutions on the pyrazole ring improved antibacterial activity significantly .

- Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects of various pyrazoles on different cancer cell lines. Results showed that compounds with electron-donating groups at specific positions on the phenyl ring exhibited higher cytotoxicity than those with electron-withdrawing groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a pre-formed pyrazole-4-carbaldehyde intermediate. For example, substituting a chloro group at the 5-position of the pyrazole ring with a 3-methyl-4-propoxyphenyl group under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization involves adjusting solvent polarity, catalyst loading, and reaction time to maximize yield. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the pyrazole and aryl rings (e.g., distinguishing propoxy vs. ethoxy groups via chemical shifts) .

- FT-IR : Identifies aldehyde C=O stretching (~1700 cm⁻¹) and aryl ether C-O bonds (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What initial biological screening assays are recommended to evaluate its potential pharmacological activities?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases to identify mechanistic pathways .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refinement be applied to determine the compound's crystal structure?

- Methodological Answer :

Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane).

Collect diffraction data using a synchrotron or laboratory X-ray source.

Use SHELXL for refinement: Apply restraints for disordered propoxy groups and validate hydrogen-bonding networks (e.g., aldehyde O–H···N interactions) .

Analyze packing diagrams to assess π-π stacking and intermolecular interactions influencing stability .

Q. What strategies are employed to synthesize Schiff base derivatives of this carbaldehyde for enhanced bioactivity?

- Methodological Answer :

- React the aldehyde group with primary amines (e.g., o-aminophenol) in ethanol under reflux to form Schiff bases .

- Optimize pH (4–6) to favor imine formation while minimizing aldehyde oxidation.

- Characterize derivatives via ¹H NMR (δ ~8.3 ppm for CH=N) and test for improved antimicrobial or anticancer activity .

Q. How can computational modeling predict the compound's interaction with biological targets?

- Methodological Answer :

Perform molecular docking (AutoDock Vina) to model binding to targets (e.g., EGFR kinase).

Analyze binding affinity (ΔG) and key interactions (H-bonds with active-site residues).

Validate predictions with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for pyrazole-4-carbaldehyde derivatives?

- Methodological Answer :

- Compare reaction conditions: Higher yields are often achieved using polar aprotic solvents (DMF vs. THF) due to better solubility of intermediates .

- Assess purification methods: Column chromatography (SiO₂, ethyl acetate/hexane) vs. recrystallization may impact recovery rates .

- Replicate procedures with controlled variables (temperature, catalyst source) to identify optimal parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.